

A Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazoline Analogs

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Compound of Interest

Compound Name: Thiazoline

Cat. No.: B8809763

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Thiazoline and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities.^{[1][2][3]} These compounds are integral scaffolds in numerous natural products and synthetic drugs, exhibiting therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.^{[1][2][3][4]} This guide provides a comparative analysis of the structure-activity relationships of various **thiazoline** analogs, supported by quantitative data and detailed experimental protocols.

I. Comparative Biological Activity of Thiazoline Analogs

The biological activity of **thiazoline** derivatives is highly dependent on the nature and position of substituents on the **thiazoline** ring and any fused or linked heterocyclic systems. Below are comparative tables summarizing the in vitro activity of different series of **thiazoline** analogs against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of **Thiazoline** Analogs

Compound Series	Modifications	Test Model (Cell Line)	Potency (IC50, μ M)	Key SAR Findings	Reference
Bis-Thiazoles	Varied substitutions on the bis-thiazole core	A549 (Lung), C6 (Rat Glioma)	Varies	Insertion of a thiazole fragment into a bis-thiourea derivative increased activity against A549 and C6 cell lines.	[5]
Benzophenone-Thiazoles	-CH3 and -F on benzophenone, -OCH3 on phenyl ring	EAC, DLA	5.2, 5.4	Presence of electron-donating and electron-withdrawing groups at specific positions enhances anticancer activity.	[6]
Pyrazole-Naphthalene-Thiazoles	Methoxy vs. Halogen groups	HeLa, HepG2, EGFR	0.86 - 8.49	Methoxy group substitution leads to higher activity compared to halogen groups.	[6]
2,3-Diaryl-1,3-thiazolidin-4-ones	Phenyl ring substitutions	HT-29 (Colon), A549 (Lung), MDA-	0.073 - 3.10	Specific substitutions on the aryl rings can	[7]

		MB-231 (Breast)		significantly enhance cell proliferation inhibition and induce apoptosis.
Thiazoline-2- thiones	Varied aryl substitutions	HepG-2 (Hepatocellular Carcinoma), HCT-116 (Colorectal Carcinoma)	Varies	Specific substitutions (e.g., in compounds 2c and 5b) lead to significant activity against both cell lines.

Table 2: Antimicrobial Activity of **Thiazoline** Analogs

Compound Series	Modifications	Test Organism	Potency (MIC, µg/mL)	Key SAR Findings	Reference
2-(N-allyl)-5-(2-pyrazolin-3-yl)-thiazoles	Substitutions on the 2-pyrazoline ring	S. pneumoniae, S. epidermidis, E. coli	0.03 - 7.81	Activity is comparable to ampicillin against certain strains.	[9]
2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazoles	Substitutions on thiazole and pyrazoline rings	P. aeruginosa	15.625 - 31.25	Superior activity against P. aeruginosa compared to amoxicillin.	[9][10]
Thiazoline-2-thiones	Varied aryl substitutions	Salmonella sp., E. coli	Varies	Some analogs show promising inhibition against Salmonella sp. and activity comparable to gentamycin against E. coli.	[8]

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments cited in the literature for the evaluation of **thiazoline** analogs.

A. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

- **Cell Culture:** Human cancer cell lines (e.g., A549, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
- **Compound Treatment:** The **thiazoline** analogs are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A control group is treated with DMSO at the same concentration as the highest compound concentration.
- **MTT Addition:** After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

B. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

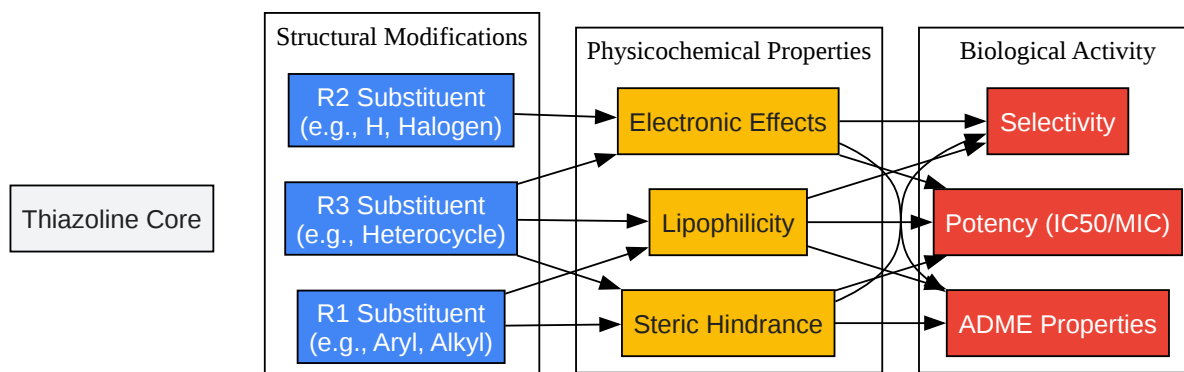
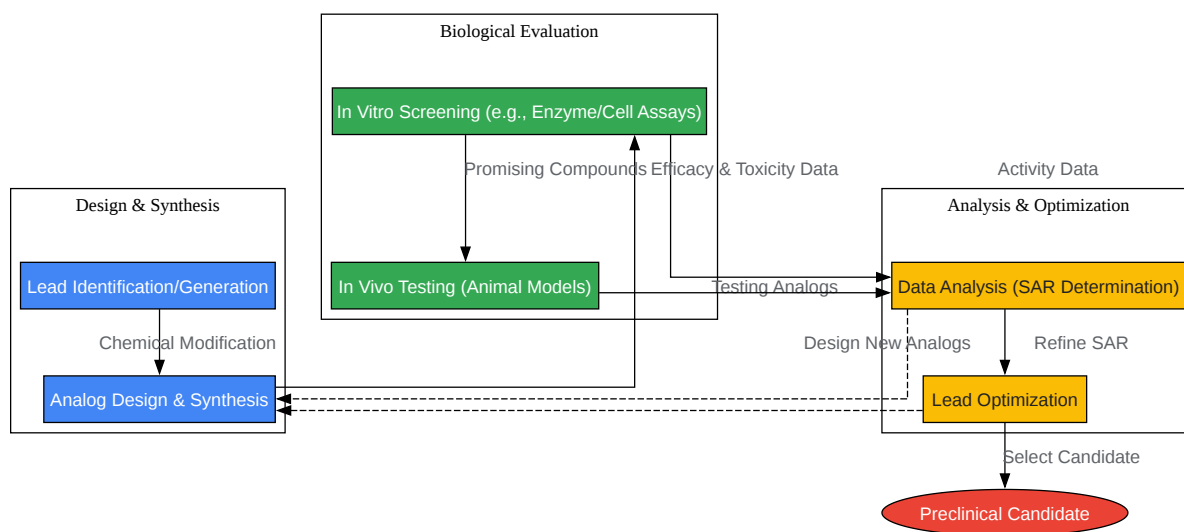
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

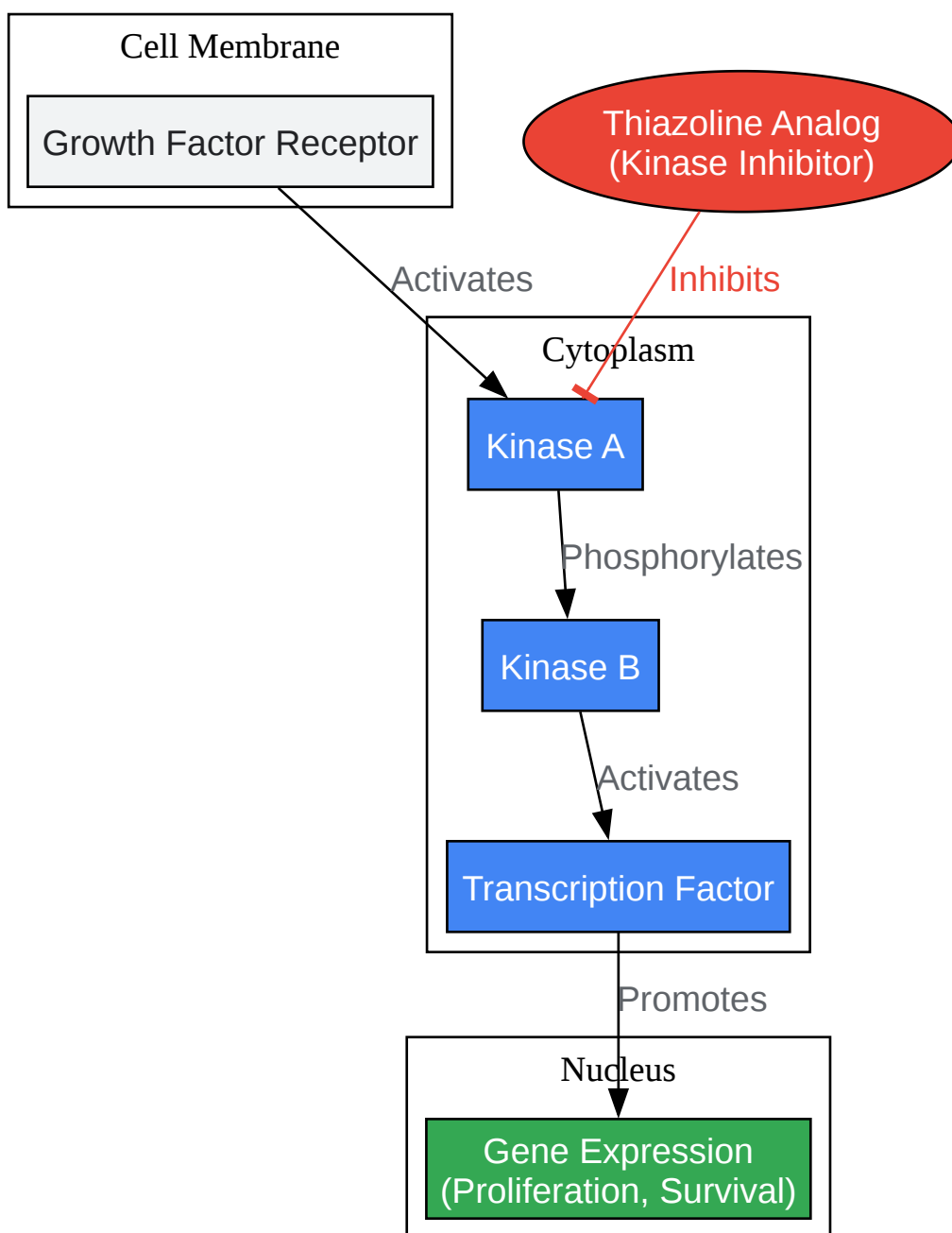
- **Inoculum Preparation:** Bacterial or fungal strains are grown on appropriate agar plates. A few colonies are transferred to a sterile broth and incubated until the turbidity matches a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL). The inoculum is then diluted to a final concentration of 5×10^5 CFU/mL in the test wells.
- **Compound Preparation:** The **thiazoline** analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
- **Inoculation:** Each well is inoculated with the prepared microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included.
- **Incubation:** The plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Visualizing SAR Workflows and Pathways

A. General Workflow for a Structure-Activity Relationship Study

The following diagram illustrates the typical workflow for conducting an SAR study, from initial compound design to the identification of a lead compound.





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